molecular formula C8H6Cl2O2 B13194056 2-Chloro-3-(chloromethoxy)benzaldehyde

2-Chloro-3-(chloromethoxy)benzaldehyde

Cat. No.: B13194056
M. Wt: 205.03 g/mol
InChI Key: ZMKDKRIPIAVDMQ-UHFFFAOYSA-N
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Description

2-Chloro-3-(chloromethoxy)benzaldehyde is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloro group and a chloromethoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(chloromethoxy)benzaldehyde typically involves the chlorination of 3-hydroxybenzaldehyde followed by the introduction of a chloromethoxy group. One common method involves the reaction of 3-hydroxybenzaldehyde with thionyl chloride to form 3-chlorobenzaldehyde. This intermediate is then reacted with chloromethyl methyl ether in the presence of a base to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(chloromethoxy)benzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzaldehydes.

    Oxidation: Formation of 2-Chloro-3-(chloromethoxy)benzoic acid.

    Reduction: Formation of 2-Chloro-3-(chloromethoxy)benzyl alcohol.

Scientific Research Applications

2-Chloro-3-(chloromethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(chloromethoxy)benzaldehyde involves its reactivity towards nucleophiles and electrophiles. The chloro and chloromethoxy groups make the benzene ring more susceptible to nucleophilic aromatic substitution reactions. The aldehyde group can participate in various redox reactions, making the compound versatile in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(chloromethoxy)benzaldehyde is unique due to the presence of both chloro and chloromethoxy groups, which provide distinct reactivity patterns compared to its analogs. This makes it a valuable compound in synthetic chemistry for creating complex molecules with specific functional groups .

Properties

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

2-chloro-3-(chloromethoxy)benzaldehyde

InChI

InChI=1S/C8H6Cl2O2/c9-5-12-7-3-1-2-6(4-11)8(7)10/h1-4H,5H2

InChI Key

ZMKDKRIPIAVDMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OCCl)Cl)C=O

Origin of Product

United States

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